2-Chloro-4-ethoxybenzoic acid
Overview
Description
2-Chloro-4-ethoxybenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of a chlorine atom at the second position and an ethoxy group at the fourth position on the benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxybenzoic acid typically involves the chlorination of 4-ethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
4-Ethoxybenzoic acid+SOCl2→2-Chloro-4-ethoxybenzoic acid+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base (e.g., NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-Chloro-4-ethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and ethoxy group on the benzene ring contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloro-4-ethoxybenzoic acid can be compared with other similar compounds, such as:
- 4-Chloro-2-ethoxybenzoic acid
- 2-Chloro-4-methoxybenzoic acid
- 2-Chloro-4-hydroxybenzoic acid
Uniqueness
The unique combination of the chlorine atom and ethoxy group in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-ethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVYWGVVTSRIDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.